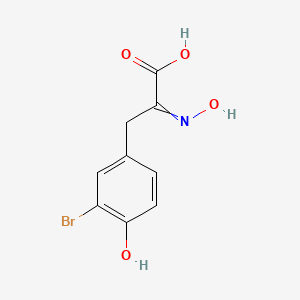
3-(3-Bromo-4-hydroxyphenyl)-2-hydroxyiminopropanoic acid
Overview
Description
“3-bromo-4-hydroxy-phenyl-acetic acid” is a solid compound with the empirical formula C8H7BrO3 and a molecular weight of 231.04 . The SMILES string for this compound is OC(=O)Cc1ccc(O)c(Br)c1 .
Molecular Structure Analysis
The InChI string for “3-bromo-4-hydroxy-phenyl-acetic acid” is 1S/C8H7BrO3/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3,10H,4H2,(H,11,12) and the InChI key is BFVCOQXPSXVGPS-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-bromo-4-hydroxy-phenyl-acetic acid” are not fully available. It is known to be a solid .Scientific Research Applications
Enantioselective Synthesis and Chemical Building Blocks
The compound finds application in the enantioselective synthesis of β-alanine derivatives, which are β-analogues of aromatic amino acids. Such derivatives can be prepared via electrophilic attack involving synthetic equivalents of [H2NCH2]+ upon enolates derived from chiral 3-acyl-1,3-oxazolidin-2-ones, showcasing its utility in creating biologically relevant molecules (Arvanitis et al., 1998).
Synthesis of 3-Bromoflavones
Another application involves the synthesis of 3-bromoflavones under solvent-free conditions using a grinding technique. This method highlights the compound's role in creating flavone derivatives, which are important for their various biological activities (Jakhar & Makrandi, 2012).
Antimicrobial Studies
There's also research into the antimicrobial properties of certain derivatives. For example, 1-(5-bromo-2-hydroxyphenyl)-3-(4- bromophenyl)-propane-1,3-dione and its transition metal complexes have been synthesized and studied for antimicrobial activity, demonstrating the potential of bromophenol derivatives in combating microorganisms (Sampal et al., 2018).
Advanced Material Synthesis
The compound is also pivotal in the synthesis of advanced materials, such as liquid crystal display materials, showcasing its importance in the development of modern technological applications (Guo-du, 2001).
Bio-production and Green Chemistry
Moreover, its derivatives are considered valuable platform chemicals in bio-production and green chemistry. For instance, 3-hydroxypropanoic acid, a related compound, is highlighted for its potential as a building block in organic synthesis and high-performance polymers, emphasizing eco-sustainable processes (Pina, Falletta, & Rossi, 2011).
Safety and Hazards
properties
IUPAC Name |
3-(3-bromo-4-hydroxyphenyl)-2-hydroxyiminopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c10-6-3-5(1-2-8(6)12)4-7(11-15)9(13)14/h1-3,12,15H,4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQJUBTXGZWKKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=NO)C(=O)O)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromo-4-hydroxyphenyl)-2-hydroxyiminopropanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



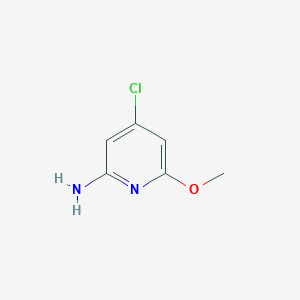

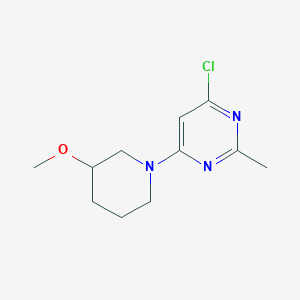


![3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1489988.png)




![1-[(azetidin-3-yl)methyl]-1H-1,2,4-triazole dihydrochloride](/img/structure/B1489998.png)
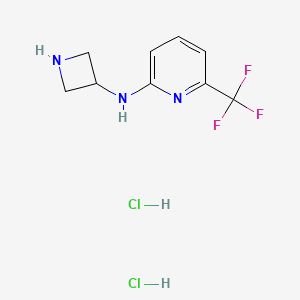
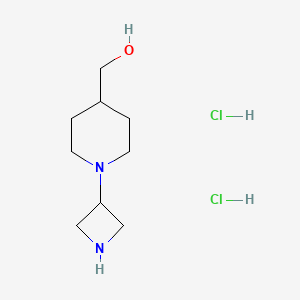
![6-Chloro-3-iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1490003.png)